
di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a surfactant with a complex chemical structure that includes oleic acid and ethoxy groups. This compound is known for its strong surface-active properties, making it useful as an emulsifier, thickener, dispersant, and antistatic agent .
Vorbereitungsmethoden
The preparation of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves several steps:
Esterification: Oleic acid reacts with ethoxyethanol to form oleoyl ethoxyethanol.
Sulfation: The oleoyl ethoxyethanol undergoes sulfation with formic acid.
Ammonification: The sulfated product is then reacted with methylamine to produce the final compound.
Analyse Chemischer Reaktionen
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Wissenschaftliche Forschungsanwendungen
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Applied in the manufacturing of cosmetics, household cleaners, dyes, coatings, and paper products
Wirkmechanismus
The mechanism of action of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Vergleich Mit ähnlichen Verbindungen
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Di-(palmiticcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate: Known for its use in fabric softeners and as a surfactant.
Di-(tallow-carboxyethyl)hydroxyethyl methyl ammonium methylsulfate: Used in textile applications and as a softener.
These compounds share similar applications but differ in their fatty acid components, which can influence their specific properties and uses.
Eigenschaften
Molekularformel |
C46H89NO9S |
|---|---|
Molekulargewicht |
832.3 g/mol |
IUPAC-Name |
bis[(Z)-1-carboxyicos-11-en-2-yl]-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C45H85NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(40-44(48)49)46(3,38-39-47)43(41-45(50)51)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,42-43,47H,4-17,22-41H2,1-3H3,(H-,48,49,50,51);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI-Schlüssel |
OEPTXGWQXYSHGL-YIQDKWKASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCC([N+](C(CC(=O)O)CCCCCCCC/C=C\CCCCCCCC)(CCO)C)CC(=O)O.COS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC(CC(=O)O)[N+](C)(CCO)C(CCCCCCCCC=CCCCCCCCC)CC(=O)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
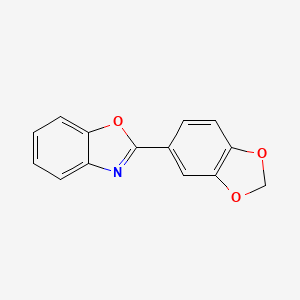

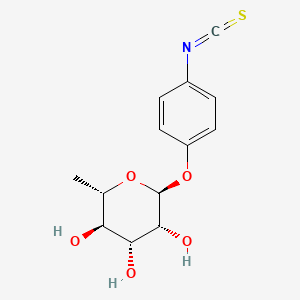
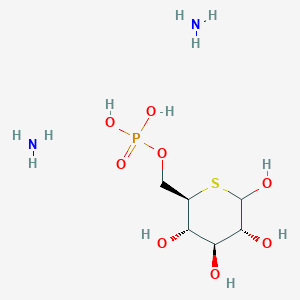

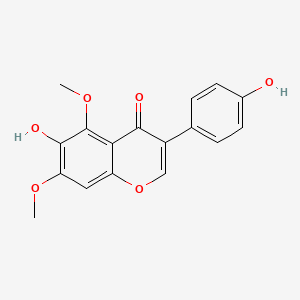
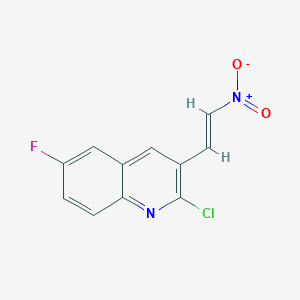
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
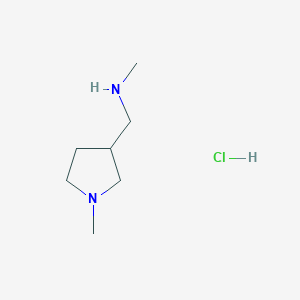
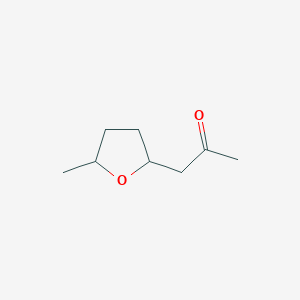
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
